

# The Discovery and Synthesis of OR-1855: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**OR-1855**, chemically known as (5R)-6-(4-aminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one, is a principal metabolite of the calcium sensitizer Levosimendan. This document provides a comprehensive overview of the discovery of **OR-1855** within the metabolic pathway of Levosimendan and details a plausible synthetic route for its preparation in a laboratory setting. It includes a compilation of relevant quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of the key pathways.

## **Discovery and Biological Significance**

The discovery of **OR-1855** is intrinsically linked to the clinical development and study of Levosimendan, a drug used in the management of acutely decompensated congestive heart failure.[1] **OR-1855** was identified as an intermediate in the primary metabolic pathway of Levosimendan that leads to the long-acting, pharmacologically active metabolite, OR-1896.[2] [3]

A minor fraction, approximately 5-7%, of an administered dose of Levosimendan is metabolized in the intestine.[1][2][3] This process is initiated by the reduction of the N-N bond in the pyridazinone ring of Levosimendan, a reaction carried out by intestinal gut bacteria, to yield **OR-1855**.[1][4] Subsequently, **OR-1855** is absorbed and undergoes N-acetylation, primarily in the liver, to form OR-1896.[1][3] Due to the long half-lives of these metabolites (approximately



70-80 hours), they are responsible for the sustained therapeutic effects observed after Levosimendan administration.[2]

While initially considered an inactive intermediate, recent studies have shown that **OR-1855** itself possesses biological activity, including anti-inflammatory effects.[2] It has been demonstrated to inhibit IL-1β-induced phosphorylation of p38 MAPK, ERK1/2, and JNK in human umbilical vein endothelial cells (HUVECs).[2]

## Metabolic Pathway of Levosimendan to OR-1855 and OR-1896

The metabolic conversion of Levosimendan to its key metabolites is a two-step process that begins in the gut and concludes in the liver.



Click to download full resolution via product page

Metabolic conversion of Levosimendan.

## **Chemical Synthesis of OR-1855**

A direct, published synthesis pathway specifically for **OR-1855** is not readily available in the scientific literature. However, its synthesis can be inferred from the preparation of related compounds and impurities of Levosimendan. A logical and feasible synthetic approach involves the preparation of a nitrophenyl precursor, followed by the reduction of the nitro group to the corresponding amine.

The key starting material for this synthesis is the nitrophenyl analog, (R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. The final step is a standard chemical reduction of the aromatic nitro group to an amine.

## **Proposed Synthesis Pathway**





Click to download full resolution via product page

Proposed synthesis of OR-1855.

## **Quantitative Data**

The following tables summarize key quantitative data related to **OR-1855**.

| Parameter        | Value                                                                         | Reference |
|------------------|-------------------------------------------------------------------------------|-----------|
| Chemical Formula | C11H13N3O                                                                     | [1]       |
| Molecular Weight | 203.24 g/mol                                                                  | [1]       |
| CAS Number       | 101328-85-2                                                                   | [1]       |
| IUPAC Name       | (5R)-6-(4-aminophenyl)-5-<br>methyl-2,3,4,5- [1]<br>tetrahydropyridazin-3-one |           |

Table 1: Physicochemical Properties of OR-1855

| Parameter                              | Value                                           | Reference |
|----------------------------------------|-------------------------------------------------|-----------|
| Metabolic Conversion Rate              | ~5-7% of Levosimendan dose                      | [1][2]    |
| Time to Max. Concentration (Tmax)      | ~2 days after a 24h infusion of<br>Levosimendan | [4]       |
| Elimination Half-life (t½)             | 70-80 hours                                     | [2]       |
| Plasma Protein Binding (Free Fraction) | ~58%                                            | [5]       |

Table 2: Pharmacokinetic Parameters of OR-1855



| Analyte | LLOQ (ng/mL) | Linear Range<br>(ng/mL) | Reference |
|---------|--------------|-------------------------|-----------|
| OR-1855 | 0.20         | 0.20 - 100              | [1]       |
| OR-1855 | 0.305        | Not specified           | [6]       |
| OR-1855 | ~500 pg/mL   | ~500 - 130,000 pg/mL    | [3]       |

Table 3: Analytical Quantification Limits for OR-1855 in Human Plasma

# Experimental Protocols Chemical Synthesis of OR-1855

This protocol describes a plausible method for the synthesis of **OR-1855** based on the reduction of its nitro precursor.

Step 1: Synthesis of (R)-(–)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Precursor)

A detailed procedure for the synthesis of this precursor is described in the literature concerning the synthesis of cardiotonic agents. This step is a critical prerequisite for the synthesis of **OR-1855**.

#### Step 2: Reduction of the Nitro Group to form OR-1855

#### Materials:

- (R)-(-)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
- Tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution (e.g., 10 M)



- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Dissolve the nitrophenyl precursor in ethanol in a round-bottom flask.
- Add an excess of tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.
- Carefully add concentrated hydrochloric acid dropwise while stirring.
- Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M NaOH solution until the pH is basic (pH > 9).
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude OR-1855.
- Purify the product by column chromatography on silica gel if necessary.

## Quantification of OR-1855 in Human Plasma by HPLC-MS/MS

This protocol is a composite based on several published methods for the analysis of Levosimendan and its metabolites.

#### Materials and Equipment:

Human plasma samples

- Acetonitrile
- Methanol
- Formic acid
- Ammonium acetate
- Internal standard (e.g., a structurally similar compound not present in the sample)
- HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- C18 analytical column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 μm)

Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add 300  $\mu$ L of cold acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

HPLC-MS/MS Analysis:

• Column: C18 analytical column

• Mobile Phase: A gradient of methanol and 15 mM ammonium acetate with 0.1% formic acid.

Flow Rate: 0.8 mL/min

Injection Volume: 10 μL



- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for OR-1855 and the internal standard.



Click to download full resolution via product page

Workflow for **OR-1855** quantification.

## Conclusion

**OR-1855** is a key metabolite in the biotransformation of Levosimendan, contributing to its long-lasting therapeutic effects. Understanding its formation and having reliable methods for its synthesis and quantification are crucial for further pharmacological research and drug



development. The information and protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this important molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for high-throughput analysis of levosimendan and its metabolites in human plasma samples using sequential negative and positive ionization liquid chromatography/tandem mass spectrometric detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levosimendan Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 5. bocsci.com [bocsci.com]
- 6. scispace.com [scispace.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of OR-1855: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022602#or-1855-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com